5-Methoxybenzo[pqr]tetraphene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
56183-00-7 |
|---|---|
Molecular Formula |
C21H14O |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
5-methoxybenzo[a]pyrene |
InChI |
InChI=1S/C21H14O/c1-22-19-12-15-7-4-6-13-9-10-17-16-8-3-2-5-14(16)11-18(19)21(17)20(13)15/h2-12H,1H3 |
InChI Key |
OXJRZQSGIXGFRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC=CC3=C2C4=C(C=C3)C5=CC=CC=C5C=C14 |
Origin of Product |
United States |
Contextualization of Benzo Pqr Tetraphene Within Polycyclic Aromatic Hydrocarbons Pahs Research
Benzo[pqr]tetraphene is a polycyclic aromatic hydrocarbon that is also known by the more common name Benzo[a]pyrene (B[a]P). nih.govnih.govfrontiersin.orgrsc.org It is a five-ring PAH that is formed during the incomplete combustion of organic materials. frontiersin.org As a prominent member of the PAH family, Benzo[a]pyrene is extensively used in cancer research. rsc.org The study of PAHs is a significant area of chemical research due to their prevalence as environmental pollutants and their unique electronic and photophysical properties. rsc.orgacs.orgcopernicus.org
The structure of PAHs, consisting of fused aromatic rings, gives rise to a delocalized π-electron system, which is responsible for their characteristic properties. rsc.org Researchers are exploring the functionalization of the pyrene (B120774) core to modulate its properties for various applications. mdpi.com The reactivity of the pyrene molecule is highest at the 1-, 3-, 6-, and 8-positions for electrophilic aromatic substitution. mdpi.com
Significance of Methoxy Substitution in Benzo Pqr Tetraphene Scaffolds
The introduction of a methoxy (B1213986) (-OCH₃) group onto the benzo[pqr]tetraphene framework has a profound impact on the molecule's physicochemical properties. This substitution can influence the electronic nature, solubility, and biological interactions of the parent PAH. evitachem.comosti.gov In related polycyclic aromatic compounds, methoxy substitution has been shown to enhance cytotoxic activity in cancer cell lines, with the position of the substituent playing a crucial role in its efficacy. acs.org
The methoxy group is an electron-donating group, which can alter the electron density distribution within the aromatic system. This, in turn, affects the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, influencing its optical and electronic properties. rsc.org For instance, in other PAH systems, the introduction of methoxy groups has been explored as a strategy to fine-tune their electronic properties for applications in organic electronics. rsc.org The synthesis of methoxy-substituted benzo[a]pyrenes, such as 1-methoxybenzo[a]pyrene and 9-methoxybenzo[a]pyrene, has been achieved through multi-step reactions involving precursors like 1-methoxy-5-formylchrysene. nih.gov
Computational and Theoretical Investigations of 5 Methoxybenzo Pqr Tetraphene
Mechanistic Studies of Formation and Transformation Pathways (e.g., Benzo(a)pyrene degradation and formation pathways)Information unavailable.
Further research or de novo computational studies would be required to generate the specific data and analysis requested for 5-Methoxybenzo[pqr]tetraphene.
Chemical Reactivity and Transformation Mechanisms of Methoxybenzo Pqr Tetraphene Derivatives
Electrophilic and Nucleophilic Aromatic Substitution Reactions
The introduction of a methoxy (B1213986) group at the 5-position of benzo[pqr]tetraphene is expected to activate the aromatic system towards electrophilic aromatic substitution (SEAr). The oxygen atom's lone pairs can be delocalized into the aromatic rings, increasing the electron density and stabilizing the arenium ion intermediate formed during the attack of an electrophile. This activating effect is generally strongest at the ortho and para positions relative to the methoxy group. However, the complex topology of benzo[pqr]tetraphene means that the positions of highest electron density will be a combination of this directing effect and the inherent reactivity of the different carbon atoms in the parent PAH.
Conversely, the increased electron density makes the aromatic system less susceptible to nucleophilic aromatic substitution (SNAr), which typically requires the presence of strong electron-withdrawing groups to proceed. While SNAr reactions are generally challenging for electron-rich PAHs, they can occur under harsh conditions or if a suitable leaving group is present at a position activated by other electronic factors. For 5-Methoxybenzo[pqr]tetraphene, such reactions are considered unlikely without further functionalization.
| Reaction Type | Expected Reactivity of this compound | Influencing Factors |
| Electrophilic Aromatic Substitution (SEAr) | Activated | The electron-donating nature of the methoxy group increases the nucleophilicity of the aromatic rings. |
| Nucleophilic Aromatic Substitution (SNAr) | Deactivated | The electron-donating methoxy group destabilizes the negatively charged intermediate. |
Oxidation and Reduction Pathways
The redox chemistry of this compound is a critical aspect of its environmental fate and metabolic activation. The extended aromatic system can undergo both oxidation and reduction, and the methoxy group plays a significant role in modulating these processes.
The oxidation of this compound can be initiated by chemical, enzymatic, or photochemical processes. The presence of the methoxy group can influence the site of oxidative attack. In biological systems, cytochrome P450 monooxygenases are key enzymes in the metabolism of PAHs, often leading to the formation of epoxides, phenols, and dihydrodiols. For methoxy-substituted PAHs, oxidative demethylation can also occur, yielding a hydroxylated derivative.
Analogous to the microbial degradation of benzo[a]pyrene, the oxidative degradation of this compound may proceed through a series of hydroxylated and methoxylated intermediates. For instance, studies on other PAHs have shown that microbial metabolism can introduce additional hydroxyl and methoxy groups. It is plausible that the degradation of this compound could lead to the formation of hydroxymethoxy and dimethoxy derivatives of the parent benzo[pqr]tetraphene structure. These transformations increase the polarity of the molecule, facilitating further degradation and eventual ring cleavage.
| Potential Oxidative Transformation | Intermediate/Product Type | Significance |
| Epoxidation | Arene oxides | Highly reactive intermediates that can lead to the formation of phenols and dihydrodiols. |
| O-demethylation | Hydroxybenzo[pqr]tetraphene | A common metabolic pathway for methoxy-substituted aromatics. |
| Hydroxylation | Hydroxymethoxybenzo[pqr]tetraphene | Increases water solubility and susceptibility to further degradation. |
| Methoxylation | Dimethoxybenzo[pqr]tetraphene | Can be a step in the microbial degradation pathway. |
Photochemical Reactions and Excited State Dynamics
Polycyclic aromatic hydrocarbons are well-known to be photochemically active, and their methoxy derivatives are no exception. Upon absorption of UV or visible light, this compound will be promoted to an electronically excited state. The fate of this excited state can include fluorescence, phosphorescence, intersystem crossing to a triplet state, or photochemical reaction.
The presence of the methoxy group can influence the photophysical properties, such as the absorption and emission spectra, as well as the quantum yields of these processes. More significantly, it can direct the photochemical reactivity. For some methoxy-substituted PAHs, photochemical reactions can lead to cyclization or dimerization. A notable photochemical reaction observed for some methoxy-substituted PAHs is cyclodemethoxylation, where the methoxy group is eliminated during a light-induced cyclization reaction. This suggests that under UV irradiation, this compound could potentially undergo intramolecular rearrangements or reactions with other molecules. The excited state can also interact with molecular oxygen to produce reactive oxygen species, such as singlet oxygen, which can then lead to oxidative degradation of the compound or other nearby molecules.
| Photochemical Process | Potential Outcome for this compound |
| Photoexcitation | Formation of singlet and triplet excited states. |
| Photodegradation | Transformation into other products, potentially involving oxidation or rearrangement. |
| Photosensitization | Generation of reactive oxygen species (e.g., singlet oxygen). |
| Cyclodemethoxylation | Potential for intramolecular cyclization with loss of the methoxy group under certain structural conditions. scholaris.ca |
Advanced Materials Science Applications of Methoxybenzo Pqr Tetraphene Analogues
Potential Role in Organic Electronics and Optoelectronic Devices
The introduction of a methoxy (B1213986) (-OCH₃) group, a well-known electron-donating substituent, onto a polycyclic aromatic hydrocarbon (PAH) framework like benzo[pqr]tetraphene is a common strategy to tune its electronic properties. This functionalization can significantly impact the performance of organic electronic and optoelectronic devices.
The electron-donating nature of the methoxy group increases the electron density of the aromatic system, which in turn can lower the ionization potential and oxidation potential of the molecule. This modification of the highest occupied molecular orbital (HOMO) energy level is a critical factor in the design of materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). By tuning the HOMO level, it is possible to achieve better energy level alignment with other materials in a device, facilitating more efficient charge injection and transport.
Furthermore, the presence of the methoxy group can influence the intermolecular packing of the material in the solid state. The steric hindrance and potential for dipole-dipole interactions introduced by the methoxy group can alter the π-π stacking distance and geometry, which are crucial for charge mobility. While a more planar molecular structure generally favors efficient charge transport, strategic placement of substituents can induce favorable packing motifs.
Anticipated Application in Organic Semiconductors and Conductors
Research on other methoxy-substituted PAHs has shown that while the electronic effect is generally favorable for p-type conduction, the steric bulk of the group can sometimes disrupt the intermolecular electronic coupling necessary for efficient charge hopping between adjacent molecules. The precise impact on charge carrier mobility would depend on the specific isomer of methoxybenzo[pqr]tetraphene and its resulting solid-state morphology.
Table 1: Predicted Effects of Methoxy Substitution on Semiconductor Properties of Benzo[pqr]tetraphene
| Property | Predicted Effect of 5-Methoxy Substitution | Rationale |
|---|---|---|
| HOMO Energy Level | Increase (less negative) | Electron-donating nature of the methoxy group. |
| Ionization Potential | Decrease | Increased electron density on the aromatic core. |
| Hole-Transport Mobility | Potentially enhanced or hindered | Balance between favorable electronic effects and potential steric hindrance affecting intermolecular packing. |
| Solution Processability | Increased | The methoxy group can improve solubility in organic solvents. |
Prospective Development as Components in Luminescent Materials and Fluorescent Probes
The photophysical properties of PAHs are highly tunable through chemical modification, and the introduction of a methoxy group to the benzo[pqr]tetraphene core is anticipated to have a significant impact on its luminescence. The electron-donating character of the methoxy group can lead to a red-shift (a shift to longer wavelengths) in both the absorption and emission spectra. This is due to the narrowing of the HOMO-LUMO (Lowest Unoccupied Molecular Orbital) energy gap.
Furthermore, the methoxy group can influence the quantum yield of fluorescence. In many cases, electron-donating groups can enhance fluorescence intensity. The specific photophysical properties, including absorption and emission maxima, quantum yield, and fluorescence lifetime, would need to be determined experimentally for 5-Methoxybenzo[pqr]tetraphene.
The sensitivity of the electronic structure of such a compound to its local environment could also make it a candidate for use as a fluorescent probe. Changes in solvent polarity or the presence of specific analytes could potentially modulate its fluorescence properties, enabling sensing applications.
Table 2: Hypothetical Photophysical Properties of this compound vs. Parent Compound
| Property | Benzo[pqr]tetraphene (Hypothetical) | This compound (Predicted) | Reason for Prediction |
|---|---|---|---|
| Absorption Maximum (λmax) | Shorter Wavelength | Longer Wavelength | Methoxy group narrows the HOMO-LUMO gap. |
| Emission Maximum (λem) | Shorter Wavelength | Longer Wavelength | Methoxy group narrows the HOMO-LUMO gap. |
| Fluorescence Quantum Yield (ΦF) | Baseline | Potentially Higher | Electron-donating groups can enhance fluorescence. |
Speculative Catalytic Applications and Functional Materials
The direct catalytic applications of this compound itself are not immediately apparent from its structure. However, PAHs can serve as ligands for transition metal catalysts or as precursors for the synthesis of more complex functional materials.
The methoxy group could serve as a synthetic handle for further functionalization, allowing for the attachment of catalytic moieties or for the incorporation of the benzo[pqr]tetraphene unit into larger supramolecular assemblies or polymers. These resulting materials could then exhibit catalytic activity or other desired functionalities. For instance, the oxygen atom of the methoxy group could act as a coordination site for metal ions, potentially leading to novel catalytic systems.
Future Research Directions and Emerging Paradigms in Methoxybenzo Pqr Tetraphene Chemistry
Exploration of Novel Synthetic Routes for Diverse Substitution Patterns
The functionalization of the benzo[pqr]tetraphene core is paramount for tuning its properties and enabling its integration into advanced materials. Future synthetic efforts will likely focus on moving beyond classical approaches to develop more versatile and efficient methodologies for introducing a wide range of substituents.
One promising avenue is the adaptation of modern cross-coupling reactions. For instance, a new synthetic approach involving a double Suzuki coupling of PAH bisboronic acid derivatives has been successfully employed for other complex PAHs and could be adapted for benzo[pqr]tetraphene. nih.gov This strategy, followed by either a Wittig reaction and photocyclization or a reductive cyclization, could provide access to a variety of substituted derivatives. nih.gov The synthesis of zigzag-edged PAHs from benzo[m]tetraphene precursors, involving Yamamoto coupling followed by oxidative cyclodehydrogenation, also offers a powerful strategy that could be explored for creating larger, well-defined structures from 5-Methoxybenzo[pqr]tetraphene building blocks.
| Synthetic Strategy | Key Reactions | Potential Substituents |
| Convergent Synthesis | Suzuki Coupling, Yamamoto Coupling | Aryl, Alkyl, Heteroaromatic groups |
| Cyclization Methods | Photocyclization, Reductive Cyclization | Extended aromatic systems |
| Late-Stage Functionalization | C-H Activation, Electrophilic Aromatization | Halogens, Nitro groups, Carboxylic acids |
Advanced Spectroscopic Characterization under Operando Conditions
Understanding the behavior of this compound in dynamic environments is key to its application in electronic devices and sensors. Advanced spectroscopic techniques that allow for characterization under working (operando) conditions are therefore a critical area for future research.
Surface-enhanced Raman spectroscopy (SERS) is a powerful tool for obtaining detailed vibrational information from molecules at very low concentrations. nih.gov The development of SERS-active substrates specifically designed to interact with PAHs without causing their decomposition will be a significant step forward. nih.gov This could involve coating gold or silver nanoparticles with a thin layer that selectively binds this compound, allowing for its vibrational modes to be monitored in real-time as it interacts with other molecules or responds to an external stimulus.
Time-resolved absorption and fluorescence spectroscopy will also be indispensable for probing the excited-state dynamics of this compound and its derivatives. By studying these processes on femtosecond and picosecond timescales, researchers can gain insights into the efficiency of photophysical processes that are relevant for applications in organic light-emitting diodes (OLEDs) and photovoltaics. The Astrochemistry Laboratory at NASA Ames Research Center has been a pioneer in performing spectroscopy on PAHs under simulated interstellar conditions, and similar techniques could be applied to this compound. nasa.gov
Development of Predictive Computational Models for Structure-Property Relationships
Computational chemistry is an increasingly vital tool for accelerating the discovery of new materials by predicting their properties before they are synthesized. usu.edunih.gov For this compound, the development of robust and accurate computational models will be essential for guiding synthetic efforts and understanding experimental observations.
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) will continue to be workhorse methods for calculating the geometric and electronic structures, as well as the absorption and emission spectra, of these molecules. nasa.gov High-level ab initio calculations, while more computationally expensive, will be valuable for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. nasa.gov
A significant emerging paradigm is the use of machine learning to develop quantitative structure-property relationship (QSPR) models. researchgate.net By training machine learning algorithms on a large dataset of experimentally and computationally determined properties of various substituted benzo[pqr]tetraphenes, it will be possible to create models that can rapidly and accurately predict the properties of new, unsynthesized derivatives. researchgate.net These models can help to identify promising candidates for specific applications, thereby streamlining the materials discovery process.
| Computational Method | Predicted Properties | Application |
| Density Functional Theory (DFT) | Ground-state geometry, vibrational frequencies, electronic structure | Interpretation of spectroscopic data, reactivity prediction |
| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption and emission spectra | Design of optoelectronic materials |
| Machine Learning (QSPR) | Various photophysical and electronic properties | High-throughput screening of candidate molecules |
Integration into Supramolecular Assemblies and Nanomaterials
The self-assembly of molecular building blocks into well-defined supramolecular structures is a powerful bottom-up approach for creating functional nanomaterials. The planar and aromatic nature of this compound makes it an excellent candidate for use in such assemblies, driven by π-π stacking and other non-covalent interactions.
Future research will explore the design of this compound derivatives with specific functional groups that can direct their self-assembly into one-, two-, and three-dimensional structures. For example, the introduction of hydrogen-bonding moieties or long alkyl chains could lead to the formation of ordered thin films, nanowires, or liquid crystalline phases.
The incorporation of this compound into metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) is another exciting direction. These porous crystalline materials could exhibit interesting properties for gas storage, separation, and catalysis, with the electronic properties of the benzo[pqr]tetraphene unit playing a key role in the functionality of the material. Furthermore, the unique photophysical properties of this compound could be harnessed in the development of novel sensors and light-harvesting systems based on these supramolecular architectures.
| Supramolecular System | Potential Application | Key Interactions |
| Self-Assembled Monolayers | Molecular electronics, sensors | π-π stacking, van der Waals forces |
| Liquid Crystals | Displays, optical switches | Anisotropic molecular shape, intermolecular forces |
| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Coordination bonds, π-π stacking |
| Covalent-Organic Frameworks (COFs) | Separation, energy storage | Covalent bonds, π-π stacking |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
